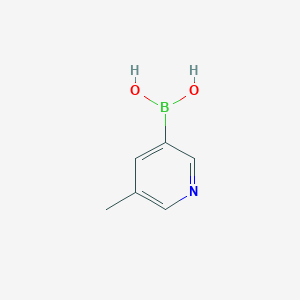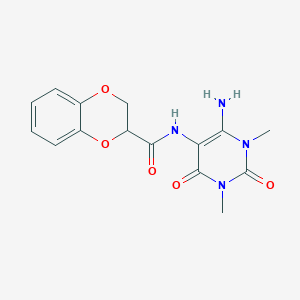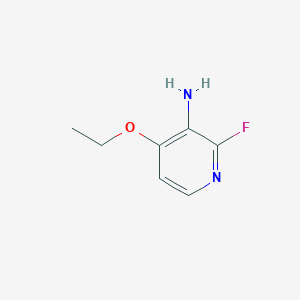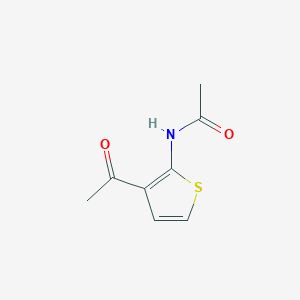
N-(3-acetyl-2-thienyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-acetyl-2-thienyl)acetamide, commonly known as ATA, is a synthetic compound that has gained significant attention in the field of scientific research. ATA has been extensively studied for its potential therapeutic properties and has shown promising results in various biological systems.
Mecanismo De Acción
The mechanism of action of ATA is not fully understood. However, it is believed that ATA exerts its therapeutic effects by inhibiting the production of pro-inflammatory cytokines and prostaglandins. ATA has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins.
Efectos Bioquímicos Y Fisiológicos
ATA has been shown to exhibit various biochemical and physiological effects. It has been reported to reduce the levels of inflammatory mediators such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and nitric oxide (NO). ATA has also been found to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation, which are associated with oxidative stress. Moreover, ATA has been shown to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ATA has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. ATA is also relatively inexpensive and readily available. However, ATA has some limitations for lab experiments. It is a synthetic compound that may not accurately reflect the properties of natural compounds. Moreover, ATA may have off-target effects that could interfere with the interpretation of results.
Direcciones Futuras
There are several future directions for the study of ATA. Further research is needed to fully understand the mechanism of action of ATA and its potential therapeutic applications. Moreover, the development of new analogs of ATA with improved efficacy and selectivity could lead to the discovery of novel therapeutic agents. Additionally, the use of ATA in combination with other drugs or therapies could enhance its therapeutic effects. Finally, the development of new methods for the delivery of ATA could improve its bioavailability and efficacy.
In conclusion, ATA is a synthetic compound that has shown promising results in various biological systems. Its potential therapeutic properties have been extensively studied, and it has been found to possess anti-inflammatory, analgesic, antipyretic, anticancer, and antimicrobial activities. Further research is needed to fully understand the mechanism of action of ATA and its potential therapeutic applications. However, the development of new analogs of ATA and the use of ATA in combination with other drugs or therapies could lead to the discovery of novel therapeutic agents.
Métodos De Síntesis
ATA can be synthesized by reacting 2-acetylthiophene with acetic anhydride in the presence of a catalyst. The product obtained is N-(3-acetyl-2-thienyl)acetamide, which can be further purified by recrystallization.
Aplicaciones Científicas De Investigación
ATA has been extensively studied for its potential therapeutic properties. It has been reported to possess anti-inflammatory, analgesic, and antipyretic activities. ATA has also been shown to exhibit anticancer properties by inhibiting the growth of cancer cells. Moreover, ATA has been found to possess antimicrobial properties against a wide range of microorganisms, including bacteria, fungi, and viruses.
Propiedades
Número CAS |
175966-93-5 |
|---|---|
Nombre del producto |
N-(3-acetyl-2-thienyl)acetamide |
Fórmula molecular |
C8H9NO2S |
Peso molecular |
183.23 g/mol |
Nombre IUPAC |
N-(3-acetylthiophen-2-yl)acetamide |
InChI |
InChI=1S/C8H9NO2S/c1-5(10)7-3-4-12-8(7)9-6(2)11/h3-4H,1-2H3,(H,9,11) |
Clave InChI |
CPFQMVYLPJPHSO-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C(SC=C1)NC(=O)C |
SMILES canónico |
CC(=O)C1=C(SC=C1)NC(=O)C |
Sinónimos |
Acetamide, N-(3-acetyl-2-thienyl)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



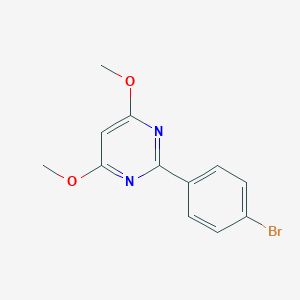
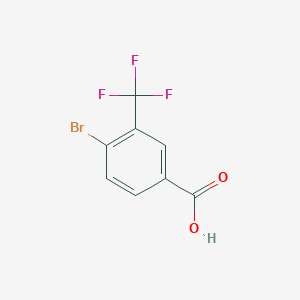
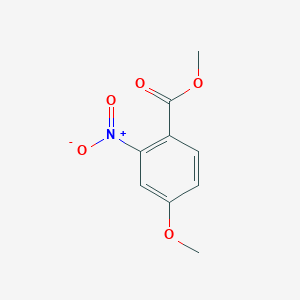
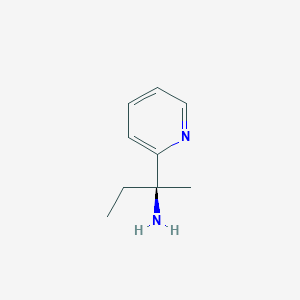
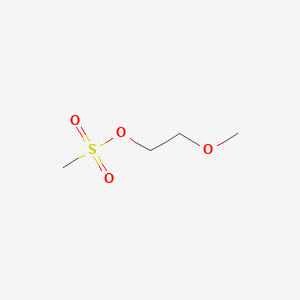
![4-[2-[3-(2,4-Difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile](/img/structure/B66598.png)

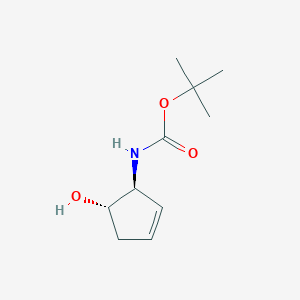
![3-(4-chlorophenyl)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid](/img/structure/B66604.png)
